Inhibition Potency Against Mandelate Racemase: 2-Naphthylboronic Acid vs. 1-Naphthylboronic Acid
In a detailed structure-activity relationship (SAR) study against mandelate racemase (MR), the parent compound 2-naphthylboronic acid exhibited a competitive inhibition constant (Ki) of 0.32 ± 0.01 µM, making it a highly potent inhibitor. In stark contrast, its regioisomer, 1-naphthylboronic acid, was significantly less potent with a Ki of 28 ± 3 µM [1]. This represents an ~87.5-fold difference in potency directly attributable to the position of the boronic acid on the naphthalene ring.
| Evidence Dimension | Inhibition constant (Ki) against mandelate racemase |
|---|---|
| Target Compound Data | 0.32 ± 0.01 µM (for 2-naphthylboronic acid, representing the core scaffold) |
| Comparator Or Baseline | 1-naphthylboronic acid, Ki = 28 ± 3 µM |
| Quantified Difference | ~87.5-fold higher potency for the 2-isomer |
| Conditions | Competitive inhibition assay; pH-dependence; X-ray crystallography confirming different binding modes |
Why This Matters
This data demonstrates that the 2-naphthyl scaffold is crucial for high-affinity binding in certain enzyme pockets, making B-(6-chloro-2-naphthalenyl)Boronic acid a superior starting point for developing potent inhibitors compared to its 1-substituted analog.
- [1] Hayden, J. A., Jabin, A., Kuehm, O. P., Moncrief, J. G., St Maurice, M., & Bearne, S. L. (2026). Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids. Biochemistry, 65(2), 222-235. View Source
